Mthfd2-IN-5

MTHFD2 selectivity MTHFD1 counter-screening one-carbon metabolism

Mthfd2-IN-5 (synonym: Compound 16e; CAS: 3068001-31-7) is a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based small-molecule inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2). With a molecular formula of C₁₇H₁₈ClN₇O₇ and molecular weight of 467.82 g/mol, this compound was developed through systematic structure–activity relationship (SAR) optimization of the Lilly lead LY374571.

Molecular Formula C17H18ClN7O7
Molecular Weight 467.8 g/mol
Cat. No. B15615410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMthfd2-IN-5
Molecular FormulaC17H18ClN7O7
Molecular Weight467.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H18ClN7O7/c18-7-5-6(13(28)21-9(15(30)31)3-4-10(26)27)1-2-8(7)22-17(32)23-11-12(19)24-16(20)25-14(11)29/h1-2,5,9H,3-4H2,(H,21,28)(H,26,27)(H,30,31)(H2,22,23,32)(H5,19,20,24,25,29)/t9-/m0/s1
InChIKeyBJAUZBHLYBAGGA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mthfd2-IN-5 (Compound 16e) for MTHFD2-Targeted Cancer Research: Key Identity and Procurement Parameters


Mthfd2-IN-5 (synonym: Compound 16e; CAS: 3068001-31-7) is a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based small-molecule inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2) [1]. With a molecular formula of C₁₇H₁₈ClN₇O₇ and molecular weight of 467.82 g/mol, this compound was developed through systematic structure–activity relationship (SAR) optimization of the Lilly lead LY374571 [1]. It is primarily deployed in oncology research targeting acute myeloid leukemia (AML), particularly FLT3-ITD mutant subtypes, where MTHFD2 is critically upregulated relative to normal tissues [1].

Why Mthfd2-IN-5 Cannot Be Readily Substituted by Other MTHFD2 Inhibitors in Procurement


MTHFD2 inhibitors within the diaminopyrimidine-ureido series display highly divergent selectivity profiles despite sharing a common scaffold. Simple potency metrics are insufficient for compound selection: the most potent analog (16a, MTHFD2 IC₅₀ = 22 nM) exhibits only a 5.5-fold selectivity window over the cytoplasmic isoform MTHFD1, whereas Mthfd2-IN-5 (16e) achieves a 27.1-fold selectivity index through a structurally characterized mechanism unique to its 3-chloro phenyl substitution [1]. Substituting for a more potent but less selective analog risks MTHFD1-mediated off-target effects in normal tissues where MTHFD1 predominates [1]. The quantitative evidence below demonstrates that selection among these in-class candidates must weigh three interdependent parameters: MTHFD2 inhibitory potency, MTHFD1/MTHFD2 selectivity index, and in vivo antitumor efficacy in genetically defined AML models [1].

Quantitative Comparator Evidence Guide: Mthfd2-IN-5 vs. Closest Analogs and Alternatives


MTHFD1/MTHFD2 Selectivity Index: Mthfd2-IN-5 (16e) vs. LY374571 Lead Compound

Mthfd2-IN-5 (Compound 16e) demonstrates a 3.4-fold improvement in MTHFD1/MTHFD2 selectivity index (SI) over the lead compound LY374571. The SI of 27.1 for 16e (MTHFD2 IC₅₀ = 66 nM; MTHFD1 IC₅₀ = 1790 nM) substantially exceeds that of LY374571 (SI = 7.9; MTHFD2 IC₅₀ = 80 nM; MTHFD1 IC₅₀ = 630 nM) [1][2]. The improved selectivity arises from the 3-chloro substituent on the central phenyl ring, which induces a steric clash with the nicotinamide moiety of NADP⁺ specifically within the MTHFD1 active site while sparing the MTHFD2 binding pocket [1].

MTHFD2 selectivity MTHFD1 counter-screening one-carbon metabolism therapeutic window

Balanced Potency–Selectivity Profile: Mthfd2-IN-5 vs. High-Potency Analog 16a and High-Selectivity Analog 16d

Mthfd2-IN-5 occupies a uniquely balanced position within the diaminopyrimidine-ureido series. Compound 16a (1H-tetrazole tail) is the most potent MTHFD2 inhibitor in the series (IC₅₀ = 22 nM) but suffers from poor selectivity (SI = 5.5), while compound 16d (3-methyl phenyl) achieves the highest selectivity (SI = 38.5) at the expense of potency (IC₅₀ falls within the 66–134 nM range reported for this sub-series) [1]. Mthfd2-IN-5 (3-chloro phenyl) achieves an SI of 27.1 while retaining sub-100 nM MTHFD2 potency (IC₅₀ = 66 nM), representing the optimal compromise for in vivo translation [1].

SAR comparison balanced inhibitor profile analog benchmarking MTHFD2 inhibitor optimization

Structural Basis of Selectivity: 3-Chloro Substituent Mechanism Unique to Mthfd2-IN-5

Cocrystal structures of Mthfd2-IN-5 (16e) bound to both MTHFD2 (2.04 Å resolution) and MTHFD1 reveal a selectivity mechanism unique to the 3-chloro substituent. In the MTHFD1/16e complex, the chloride atom induces a steric clash with the nicotinamide group of NADP⁺, displacing it from the triaminopyrimidine headgroup and abolishing a key hydrogen bond present in the LY374571-bound MTHFD1 structure. This clash is accompanied by a ~26° rotation of the phenyl ring and loss of van der Waals interactions with Leu51, Tyr52, and Tyr240 [1]. Critically, this clash does not occur in the MTHFD2 active site, where the NADP⁺ binding geometry accommodates the 3-chloro substituent without perturbation [1].

crystal structure NADP+ clash MTHFD1 selectivity mechanism structure-guided design

Cellular Antiproliferative Activity in FLT3-ITD Mutant AML: Mthfd2-IN-5 vs. Class Benchmark

Mthfd2-IN-5 (16e) inhibits proliferation of the FLT3-ITD mutant AML cell line MOLM-14 with a GI₅₀ of 720 nM [1]. The study's comprehensive cell screening platform identified FLT3-ITD-mutant AML as a genetically defined sensitivity biomarker for this inhibitor class, and Mthfd2-IN-5 was selected as the lead candidate from the series for in vivo evaluation based on its combined enzymatic and cellular potency profile [1].

acute myeloid leukemia FLT3-ITD MOLM-14 GI50 cancer cell proliferation

In Vivo Antitumor Efficacy and Pharmacokinetic Profile: Mthfd2-IN-5 as the Series Lead Candidate

Among all compounds in the diaminopyrimidine-ureido series, Mthfd2-IN-5 (16e) was selected as the leading candidate based on its demonstrated superior combination of MTHFD2 inhibition, selectivity, favorable pharmacokinetics, and potent antitumor efficacy in MOLM-14 xenograft models [1]. This selection was made after comprehensive head-to-head profiling of the full SAR series, and Mthfd2-IN-5 is the compound for which in vivo proof-of-concept was established [1]. Notably, the more potent but less selective analog 16a (MTHFD2 IC₅₀ = 22 nM, SI = 5.5) was not advanced to in vivo efficacy studies, underscoring that enzymatic potency alone was an insufficient selection criterion [1].

xenograft model in vivo efficacy pharmacokinetics MOLM-14 AML therapy

High-Confidence Application Scenarios for Mthfd2-IN-5 Based on Quantitative Evidence


FLT3-ITD Mutant AML Cellular Proof-of-Concept Studies

Mthfd2-IN-5 is the preferred MTHFD2 inhibitor for cellular studies in FLT3-ITD-mutant AML models (e.g., MOLM-14), where its GI₅₀ of 720 nM provides a defined potency benchmark [1]. The compound's 27.1-fold selectivity over MTHFD1 ensures that antiproliferative effects can be attributed to mitochondrial MTHFD2 inhibition rather than cytoplasmic MTHFD1 off-target activity, a confounding factor when using less selective analogs such as 16a (SI = 5.5) [1].

In Vivo Xenograft Efficacy Studies Requiring a Validated Pharmacological Tool

For MOLM-14 xenograft or other in vivo AML models, Mthfd2-IN-5 is the only compound in its chemotype series with demonstrated antitumor efficacy and favorable pharmacokinetics [1]. Researchers selecting MTHFD2 inhibitors for animal studies should prioritize this compound over enzymatically more potent but pharmacokinetically unvalidated analogs that lack in vivo efficacy data [1].

Structural Biology and MTHFD2 Selectivity Mechanism Studies

Mthfd2-IN-5 is uniquely suited for structural investigations of MTHFD2 isoform selectivity, as high-resolution cocrystal structures are available for both MTHFD2 (2.04 Å) and MTHFD1 complexes, revealing the chloride-mediated NADP⁺ displacement mechanism [1]. The availability of dual-structure data enables rational design of next-generation inhibitors and is not matched by other analogs in the public domain [1].

Combination Therapy Studies with Antifolates (e.g., Alimta/Pemetrexed)

The primary study demonstrated synergistic effects when Mthfd2-IN-5 was combined with Alimta (pemetrexed), providing a validated combination strategy [1]. This scenario leverages the compound's selectivity profile to achieve synthetic lethality through simultaneous disruption of mitochondrial (MTHFD2) and cytoplasmic (MTHFD1 via antifolate) one-carbon metabolism [1].

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